molecular formula C6H15N B1297398 1,1-Dimethylbutylamine CAS No. 53310-02-4

1,1-Dimethylbutylamine

Cat. No. B1297398
CAS RN: 53310-02-4
M. Wt: 101.19 g/mol
InChI Key: KPNJYXKRHWAPHP-UHFFFAOYSA-N
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Description

1,1-Dimethylbutylamine, also known as N,N-Dimethylbutylamine, is a tertiary alkylamine . It has a linear formula of CH3(CH2)3N(CH3)2 . The compound has a molecular weight of 101.19 .


Molecular Structure Analysis

The molecular structure of 1,1-Dimethylbutylamine consists of a butyl group (CH3(CH2)3-) attached to a nitrogen atom, which is further attached to two methyl groups (CH3) . The compound has a molecular weight of 101.19 .


Chemical Reactions Analysis

While specific chemical reactions involving 1,1-Dimethylbutylamine are not available, amines in general can undergo a variety of reactions. They can act as bases, nucleophiles, or ligands in coordination complexes .


Physical And Chemical Properties Analysis

1,1-Dimethylbutylamine has a refractive index of n20/D 1.398 (lit.) and a density of 0.721 g/mL at 25 °C (lit.) . It has a boiling point of 93.3 °C/750 mmHg (lit.) .

Scientific Research Applications

Dietary Supplements and Nutrition

1,1-Dimethylbutylamine: has been used in dietary supplements, particularly those aimed at weight loss and pre-workout formulas. However, it’s important to note that the FDA has not approved its use in dietary supplements due to the lack of reliable scientific studies on its safety and health effects . Its structural similarity to the prohibited substance DMAA has raised concerns about potential dangerous side effects.

Analytical Chemistry

In analytical chemistry, 1,1-Dimethylbutylamine can be used as a reference compound for chromatographic analysis. It has been utilized in studies to develop methods for the characterization and quantitation of various compounds, including stimulants in tea varieties .

Organic Synthesis

2-methylpentan-2-amine: serves as a building block in organic synthesis. It provides a chemically differentiated structure that is traditionally challenging to access, useful for the preparation of drug candidates containing hindered amine motifs .

Liquid Chromatography

The compound has been studied for its application in liquid chromatography as part of the stationary phase in polymethacrylate resin (TSKgel G3000PWXL) with UV detection. This highlights its potential utility in the separation and analysis of complex mixtures .

Safety and Hazards

1,1-Dimethylbutylamine is considered hazardous. It is flammable and can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

It is structurally related to methylhexanamine, a stimulant drug , suggesting that it may interact with similar targets, such as certain receptors in the central nervous system.

Mode of Action

As a structural analog of methylhexanamine, it is hypothesized to act as a stimulant, potentially influencing neurotransmitter levels or receptor activity

Biochemical Pathways

The biochemical pathways affected by 1,1-Dimethylbutylamine are currently unknown . Given its structural similarity to methylhexanamine, it may influence pathways related to neurotransmitter synthesis, release, or reuptake.

Result of Action

It is speculated to have stimulant effects based on its structural similarity to methylhexanamine .

properties

IUPAC Name

2-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-4-5-6(2,3)7/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNJYXKRHWAPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329192
Record name 1,1-Dimethylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethylbutylamine

CAS RN

53310-02-4
Record name 1,1-Dimethylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53310-02-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can be concluded about the interaction between 2-methylpentan-2-amine and quercetin based on the research?

A1: The research demonstrates that 2-methylpentan-2-amine can react with quercetin, a naturally occurring flavonoid, to form a salt: N-butyl-4-butylimino-2-methylpentan-2-aminium (E)-quercetinate. This salt formation occurs through the donation of a phenolic hydrogen atom from quercetin to the 2-methylpentan-2-amine molecule []. The crystal structure analysis further reveals that this interaction leads to the formation of a stable crystal lattice stabilized by a network of intramolecular and intermolecular hydrogen bonds [].

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